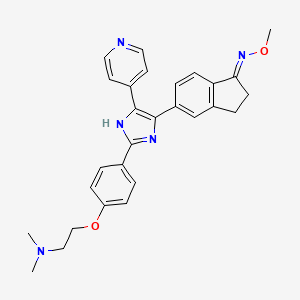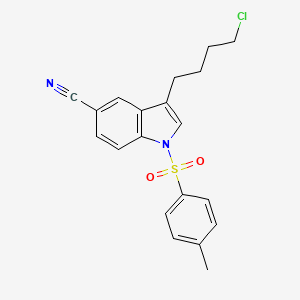![molecular formula C22H30ClNO B1512794 (2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride CAS No. 948595-07-1](/img/structure/B1512794.png)
(2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride
Übersicht
Beschreibung
The compound is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The “2S” indicates that the compound is a chiral molecule and the configuration at the 2nd carbon is “S”. The “Bis(3,5-dimethylphenyl)-methoxymethyl” group attached to the pyrrolidine ring suggests the presence of two 3,5-dimethylphenyl groups attached to a methoxymethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a pyrrolidine ring, with the bis(3,5-dimethylphenyl)-methoxymethyl group attached at the 2nd carbon. The exact 3D structure would depend on the stereochemistry at this chiral center .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound might undergo reactions typical of amines, such as acid-base reactions. The presence of the bis(3,5-dimethylphenyl)-methoxymethyl group could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would influence properties like solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of enantiomeric pairs and derivatives of pyrrolidines, including compounds structurally related to (2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride, have been a focus of scientific research. For example, enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry were synthesized using (-)-1-phenylethylamine as a chiral auxiliary, showcasing a method for preparing optically active pyrrolidines through stereoselective processes (Yamamoto et al., 1993).
Application in Organic Synthesis
Research has also explored the use of related compounds as intermediates or catalysts in organic synthesis. For instance, trans-2,5-bis(methoxymethyl)- and trans-2,5-bis(methoxymethoxymethyl)pyrrolidines have been utilized as chiral auxiliaries for the asymmetric alkylation of carboxamide enolates, demonstrating their utility in achieving high stereoselectivity and good chemical yields in the synthesis of complex organic molecules (Kawanami et al., 1984).
Polymerization and Material Science
Pyrrolidine derivatives have also found applications in polymerization and material science. For example, the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, including derivatized bis(pyrrol-2-yl) arylenes, demonstrates the potential of these compounds in creating electrically conductive materials with stable properties (Sotzing et al., 1996).
Luminescent Properties and Coordination Chemistry
The study of luminescent properties and the formation of coordination complexes with metals is another area where pyrrolidine derivatives, including those similar to (2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride, have been applied. Research on [Bis(iminoalkyl)pyridine]cadmium(II) complexes, for instance, reveals insights into their structure and luminescence, indicating potential applications in materials science and as luminescent probes (Fan et al., 2004).
Safety and Hazards
Zukünftige Richtungen
The study of new pyrrolidine derivatives is an active area of research in medicinal chemistry, due to the wide range of biological activities exhibited by these compounds. Future research could involve studying the biological activity of this compound, optimizing its structure for improved activity or selectivity, or investigating its mechanism of action .
Eigenschaften
IUPAC Name |
(2S)-2-[bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO.ClH/c1-15-9-16(2)12-19(11-15)22(24-5,21-7-6-8-23-21)20-13-17(3)10-18(4)14-20;/h9-14,21,23H,6-8H2,1-5H3;1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMCOSCYCPLIC-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746262 | |
| Record name | (2S)-2-[Bis(3,5-dimethylphenyl)(methoxy)methyl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride | |
CAS RN |
948595-07-1 | |
| Record name | (2S)-2-[Bis(3,5-dimethylphenyl)(methoxy)methyl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dimethyl 2-(5'-cyano-5-formyl-2',6-bis((2-methoxyethoxy)methoxy)-[1,1'-biphenyl]-3-yl)succinate](/img/structure/B1512723.png)
![Methyl 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1512724.png)
![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)





